molecular formula C2HF2LiO2 B1592464 Lithium difluoroacetate CAS No. 74956-94-8

Lithium difluoroacetate

Cat. No. B1592464
CAS RN: 74956-94-8
M. Wt: 102 g/mol
InChI Key: NMDVDVNJDCUBDD-UHFFFAOYSA-M
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Description

Lithium difluoroacetate is a chemical compound . It has been used in the development of a new high-voltage electrolyte for lithium-ion batteries .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, the condensation of ethyl difluoroacetate with ethyl acetate in the presence of lithium hydride afforded lithium ethyl 4,4-difluoro- and ethyl 4,4,4-trifluoro-3-oxybutenoates . Another source suggests that this compound can be synthesized from Ethyl difluoroacetate .


Chemical Reactions Analysis

This compound has been evaluated in high-voltage LiNi 1/3 Co 1/3 Mn 1/3 O2/graphite pouch cells. Conventional carbonate-based electrolytes containing 1 wt % this compound can notably enhance the cyclability and rate capability of the battery at 4.5 V . Another study evaluated the reaction mechanism of lithium polysulfide (Li2S6) with the electrolyte additive methyl trifluoroacetate (CH3TFA) in the gas and solvent phase .

Scientific Research Applications

1. Thermal Stability in Battery Electrolytes

Lithium difluoroacetate demonstrates significant thermal stability in battery electrolytes. It's particularly stable in electrolytes for lithium metal anode cells, exhibiting improved stabilization and efficiency. For example, LiPF6/methyl difluoroacetate was shown to be highly effective, shifting the exothermic peak of the electrolyte with lithium metal to about 300°C, suggesting its potential as a promising electrolyte for lithium metal anode secondary cells (Yamaki et al., 2001).

2. Enhancement of Electrochemical Performance

This compound acts as an additive to enhance the electrochemical performance of high-voltage lithium cobalt oxide and silicon/graphite anodes in lithium-ion batteries. It contributes to improved high temperature electrochemical performance, suggesting its utility in advanced battery technologies (Lee et al., 2014).

3. Lithium Metal Chemistry and Battery Performance

Research indicates that this compound, in various forms, plays a critical role in lithium metal chemistry, impacting the performance of next-generation batteries like Li-S and Li-air batteries. It helps in addressing challenges like high reactivity and volume change during cycling (Lin et al., 2017).

4. Improving Lithium-Ion Battery Efficiency

This compound has been investigated for its role in improving the efficiency and stability of lithium-ion batteries. It aids in the formation of a dense, compact surface film on cathodes, significantly enhancing capacity retention and demonstrating promise as a lithium salt in battery applications (Fu et al., 2010).

5. Contribution to Solid Electrolyte Interphase Formation

It contributes to the formation of a solid electrolyte interphase (SEI) on battery electrodes, enhancing the stability of electrolytes and SEIs, which is crucial for the longevity and performance of lithium-ion batteries (Xu et al., 2011).

Mechanism of Action

properties

IUPAC Name

lithium;2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDVDVNJDCUBDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635576
Record name Lithium difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74956-94-8
Record name Lithium difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium difluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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